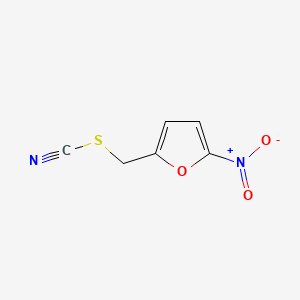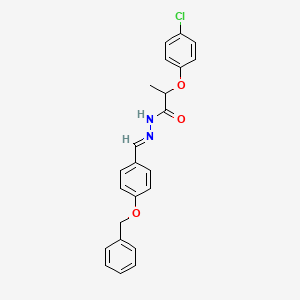
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide is a complex organic compound with a unique structure that includes a cyano group, a dioxidotetrahydrothienyl group, and a phenyl group
Preparation Methods
The synthesis of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide typically involves multiple steps. One common synthetic route includes the reaction of a suitable thienyl derivative with a cyano group donor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pentadienamide structure, leading to the formation of various addition products.
Scientific Research Applications
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide involves its interaction with specific molecular targets and pathways. The cyano group and the dioxidotetrahydrothienyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide can be compared with similar compounds such as:
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,4E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C16H16N2O3S/c17-11-14(8-4-7-13-5-2-1-3-6-13)16(19)18-15-9-10-22(20,21)12-15/h1-8,15H,9-10,12H2,(H,18,19)/b7-4+,14-8+ |
InChI Key |
HIZRJTUEEKCQPM-CUJDEGIUSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979342.png)

![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)
![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11979364.png)




![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)


![[(4-Tert-butylcyclohexylidene)amino]urea](/img/structure/B11979411.png)
